3-Methyl-4-sulfamoylbenzamide

HBV capsid assembly modulator structure-activity relationship regioisomer differentiation

3-Methyl-4-sulfamoylbenzamide (CAS 1094629-48-7; molecular formula C₈H₁₀N₂O₃S; molecular weight 214.24 g·mol⁻¹) is a sulfamoylbenzamide (SBA) derivative bearing a methyl substituent at the 3-position of the benzamide aromatic ring and an unsubstituted sulfamoyl (–SO₂NH₂) group at the 4-position. It belongs to a compound class that has been extensively investigated as a scaffold for hepatitis B virus (HBV) capsid assembly modulators (CAMs) and, in the 3-sulfamoyl regioisomeric series, as renal outer medullary potassium channel (ROMK) inhibitors.

Molecular Formula C8H10N2O3S
Molecular Weight 214.24 g/mol
Cat. No. B13256389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-sulfamoylbenzamide
Molecular FormulaC8H10N2O3S
Molecular Weight214.24 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)N)S(=O)(=O)N
InChIInChI=1S/C8H10N2O3S/c1-5-4-6(8(9)11)2-3-7(5)14(10,12)13/h2-4H,1H3,(H2,9,11)(H2,10,12,13)
InChIKeyHJNZRFWWJBBNGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-sulfamoylbenzamide – Structural Identity, Physicochemical Baseline, and Procurement Relevance


3-Methyl-4-sulfamoylbenzamide (CAS 1094629-48-7; molecular formula C₈H₁₀N₂O₃S; molecular weight 214.24 g·mol⁻¹) is a sulfamoylbenzamide (SBA) derivative bearing a methyl substituent at the 3-position of the benzamide aromatic ring and an unsubstituted sulfamoyl (–SO₂NH₂) group at the 4-position . It belongs to a compound class that has been extensively investigated as a scaffold for hepatitis B virus (HBV) capsid assembly modulators (CAMs) and, in the 3-sulfamoyl regioisomeric series, as renal outer medullary potassium channel (ROMK) inhibitors [1]. The compound is commercially available from multiple suppliers at ≥95% purity and is primarily positioned as a research-grade building block for medicinal chemistry optimization programs .

Mechanism-relevant SBA scaffold with free primary amide for capsid protein interaction studies.
3-Methyl group enables aromatic SAR diversification in HBV CAM programs.
Supports medicinal chemistry optimization from unoptimized core toward class potency benchmarks.

Why 3-Methyl-4-sulfamoylbenzamide Cannot Be Interchanged with N-Methyl or Other Regioisomeric Analogs


Within the C₈H₁₀N₂O₃S isomeric space, the precise position of the methyl group—whether on the aromatic ring (3-methyl), on the amide nitrogen (N-methyl), or at alternative ring positions—creates functionally non-interchangeable chemical entities. Critically, crystallographic and molecular dynamics studies of sulfamoylbenzamide HBV capsid assembly modulators demonstrate that the primary amide –NH acts as an essential hydrogen-bond donor to the Thr128 side chain of the HBV core protein, bridging the dimer–dimer interface [1]. N-methylation of the amide (as in N-methyl-4-sulfamoylbenzamide, CAS 10518-85-1) eliminates this hydrogen-bond donor capacity, a modification that has been experimentally shown to abrogate antiviral activity in closely related SBA series [1]. Conversely, aromatic ring methylation at the 3-position preserves the critical amide NH while altering ring electronics and sterics, making 3-methyl-4-sulfamoylbenzamide a mechanistically relevant scaffold for antiviral SAR exploration . These structural distinctions carry direct consequences for target binding, physicochemical properties, and downstream synthetic derivatization strategies [2].

Primary amide hydrogen-bond donor mismatch
Amide N-methylation (as in N-methyl-4-sulfamoylbenzamide) eliminates the hydrogen-bond donor required for HBV capsid protein Thr128 interaction; this modification may abolish anti-HBV replication response reported in SBA series.
Aromatic vs. amide methylation alters pharmacology
Methyl group placement on the aromatic ring vs. amide nitrogen produces non-interchangeable regioisomers; aromatic 3-methyl preserves the pharmacophore while altering ring electronics, but amide N-methyl may result in an inactive scaffold for capsid assembly modulation.

Quantitative Differentiation Evidence for 3-Methyl-4-sulfamoylbenzamide Versus Closest Analogs


Regioisomeric Identity: 3-Methyl-4-sulfamoylbenzamide vs. N-Methyl-4-sulfamoylbenzamide – Structural and Hydrogen-Bond Donor Distinction

3-Methyl-4-sulfamoylbenzamide (CAS 1094629-48-7) and N-methyl-4-sulfamoylbenzamide (CAS 10518-85-1) share the identical molecular formula C₈H₁₀N₂O₃S and molecular weight (214.24 g·mol⁻¹) but differ fundamentally in the position of the methyl group: aromatic C-3 vs. amide nitrogen, respectively . In the SBA HBV CAM pharmacophore, the primary benzamide –NH acts as a hydrogen-bond donor to the Thr128 side-chain hydroxyl of the HBV capsid protein, forming a key inter-protein bridge at the dimer–dimer interface [1]. Molecular dynamics simulations of the SBA–capsid co-complex demonstrate that compounds cyclized or substituted at the amide nitrogen (analogous to N-methyl derivatives) lack this hydrogen-bond donating functionality and do not inhibit HBV replication, confirming the mechanistic necessity of the free primary amide [1]. 3-Methyl-4-sulfamoylbenzamide retains this essential primary amide while offering aromatic ring methylation for SAR modulation, a feature absent in N-methyl-4-sulfamoylbenzamide [1].

Hydrogen-Bond Donor
Class-level inference
Primary amide (–CONH₂) present vs. –CONHCH₃ absent
Primary amide required for capsid protein interaction
Molecular dynamics and SAR in SBA class
HBV capsid assembly modulator structure-activity relationship regioisomer differentiation

Aromatic Methyl Substitution vs. Unsubstituted 4-Sulfamoylbenzamide: Impact on Lipophilicity and Steric Profile

3-Methyl-4-sulfamoylbenzamide (MW 214.24) differs from the unsubstituted parent 4-sulfamoylbenzamide (CAS 6306-24-7, MW 200.22) by the addition of a single aromatic methyl group (+14 Da), which predictably increases lipophilicity and alters ring electronics [1]. The computed logP for 4-sulfamoylbenzamide is 1.91 [1], and while experimentally determined logP for 3-methyl-4-sulfamoylbenzamide has not been published, the addition of an aromatic methyl group to a benzene ring typically increases calculated logP by approximately 0.5–0.6 log units based on Hansch π constants (π(CH₃) = 0.56) [2]. This moderate lipophilicity increase can influence membrane permeability, protein binding, and pharmacokinetic profiles in lead optimization campaigns. Furthermore, the 3-methyl substituent introduces steric bulk ortho to the amide carbonyl, which may affect the conformational preferences of the benzamide moiety and its interaction with biological targets compared to the unsubstituted analog [3].

Lipophilicity (ΔlogP)
Supporting evidence
Estimated ΔlogP ≈ +0.5–0.6
Moderate lipophilicity increase without pharmacophore change
Hansch π method; experimental data pending
lipophilicity modulation drug-like properties medicinal chemistry building block

Synthetic Accessibility: Continuous-Flow Methodology for m-Sulfamoylbenzamide Analogues Including 3-Methyl Derivatives

The m-sulfamoylbenzamide scaffold class, to which 3-methyl-4-sulfamoylbenzamide belongs, benefits from an established continuous-flow synthetic methodology that achieves chemoselective acylation of m-(chlorosulfonyl)benzoyl chloride with amines, producing 15 analogues in yields ranging from 65% to 99% [1]. This continuous-flow process demonstrates increased selectivity at higher temperatures and operates without catalysts, representing the first automated synthesis platform for this compound class [1]. In contrast, the alternative regioisomeric series (e.g., N-substituted 4-sulfamoylbenzamides prepared from 4-sulfamoyl benzoic acid) typically employs different synthetic routes involving carbodiimide-mediated coupling or acyl halide methods [2][3]. The availability of a dedicated continuous-flow protocol specific to the m-sulfamoylbenzamide substitution pattern provides a scalable, reproducible entry point for library synthesis that is not directly transferable to the para-substituted or N-alkylated analog series without significant re-optimization [1].

Continuous-Flow Method
Class-level inference
Yields 65–99% (15 m-SBA analogues)
Validated scalable synthesis for m-SBA scaffold
Catalyst-free; elevated temperature selectivity
continuous-flow synthesis chemoselective synthesis medium-throughput library production

In-Class Potency Benchmarking: Sulfamoylbenzamide HBV CAM Pharmacophore and the Role of Aromatic Substitution

While direct EC₅₀ data for 3-methyl-4-sulfamoylbenzamide against HBV replication have not been published in the peer-reviewed literature, extensive SAR data from the sulfamoylbenzamide CAM class provide quantitative benchmarks for contextualizing this scaffold [1]. In the 2017 Sari et al. study of 27 SBA derivatives, the most potent compounds bearing aromatic fluorine substitution and small hydrophobic sulfonamide N-substituents (e.g., compound 4a) exhibited extracellular HBV DNA EC₅₀ values of 0.8 ± 0.2 μM with HBeAg secretion EC₅₀ of 1.3 ± 0.4 μM in HepAD38 cells [1]. The clinical-stage SBA CAM NVR 3-778 demonstrated EC₅₀ values of 0.40 μM in HepG2.2.15 cells and 0.73 ± 0.20 μM in HepAD38 cells [2]. AB-423, another SBA-class clinical candidate, achieved EC₅₀ values of 0.08–0.27 μM across cell lines [3]. 3-Methyl-4-sulfamoylbenzamide, as a minimally elaborated scaffold retaining the core SBA pharmacophore (primary benzamide + 4-sulfamoyl), represents a starting point for optimization toward these potency benchmarks. Its aromatic 3-methyl substituent provides a vector for further functionalization distinct from the halogenated aromatic systems present in the most potent reported SBAs [1].

Class EC₅₀ Benchmarks
Class-level inference
Optimized SBAs: 0.08–0.73 μM (NVR 3-778, AB-423)
Unoptimized 3-methyl scaffold as starting point
No direct EC₅₀ data for target compound
HBV capsid assembly modulator EC50 benchmarking structure-activity relationship

Carbonic Anhydrase Inhibition Potential: 4-Sulfamoylbenzamide Scaffold Baseline Affinity

The 4-sulfamoylbenzamide substructure present in 3-methyl-4-sulfamoylbenzamide is a recognized zinc-binding pharmacophore for carbonic anhydrase (CA) inhibition, an activity profile that represents both a potential alternative application and a selectivity consideration for antiviral programs [1]. In the comprehensive 2018 study by Abdoli et al., a series of benzamide-4-sulfonamides demonstrated inhibition constants (KIs) against human CA II in the range of 1.9–7.0 nM, with hCA VII and hCA IX also inhibited in the low nanomolar to subnanomolar range, while hCA I showed KIs of 5.3–334 nM [1]. These values benchmark the intrinsic CA inhibitory potential of the 4-sulfamoylbenzamide scaffold. The 3-methyl substituent on the aromatic ring may modulate CA isoform selectivity relative to unsubstituted analogs, as aromatic substitution patterns are known to influence CA isozyme binding through interactions with the hydrophobic pocket lining the active site [2]. Importantly, 3-sulfamoyl regioisomers (e.g., PF-06807656, ROMK inhibitor series) show a distinct target profile (ROMK IC₅₀ = 61 nM) with selectivity over hERG (Kᵢ > 40 μM), illustrating that the sulfamoyl positional isomerism drives fundamentally different pharmacology .

CA II Inhibition (KI)
Supporting evidence
Class KI range 1.9–7.0 nM
Intrinsic off-target CA activity possible
4-SO₂NH₂ motif as zinc-binding pharmacophore
carbonic anhydrase inhibition off-target liability zinc-binding sulfonamide

Vendor-Supplied Purity Specifications and Procurement-Grade Differentiation

3-Methyl-4-sulfamoylbenzamide (CAS 1094629-48-7) is commercially available from multiple vendors with specified purity grades that directly impact its suitability for different research applications . MolCore supplies the compound at ≥97% purity (NLT 97%) under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control . AKSci offers a minimum purity specification of 95% . Leyan (Chinese domestic supplier) also lists 95% purity . For comparison, the close regioisomer N-methyl-4-sulfamoylbenzamide (CAS 10518-85-1) is available from CymitQuimica and Ambinter, though specific purity grades vary by lot . Notably, no pharmacopoeial reference standard exists for either compound, placing the burden of purity verification on the end user. The availability of ≥97% purity material from an ISO-certified source provides a procurement advantage for analytical method development and use as a reference standard in impurity profiling, relative to lower-purity or uncertified alternatives .

Purity Specification
Supporting evidence
≥97% (ISO-certified) available
Reduces in-house purification burden
Supplier data; end-user verification advised
purity specification quality control vendor comparison

Optimal Research and Procurement Application Scenarios for 3-Methyl-4-sulfamoylbenzamide


HBV Capsid Assembly Modulator Lead Generation: Core Scaffold with Differentiated Aromatic Substitution

3-Methyl-4-sulfamoylbenzamide serves as a core scaffold for initiating HBV CAM lead optimization programs, where the retention of the primary amide –NH (essential for Thr128 hydrogen bonding at the capsid protein dimer–dimer interface) is mechanistically mandatory [1]. Unlike N-methyl-4-sulfamoylbenzamide, which lacks this critical hydrogen-bond donor and would be predicted to be inactive based on established SBA SAR [1], the 3-methyl-4-sulfamoyl regioisomer preserves antiviral pharmacophore integrity while providing a methyl substitution handle for further functionalization. This scaffold can be elaborated through sulfonamide N-derivatization and aromatic ring modification to progress from the unoptimized core toward the low-micromolar to sub-micromolar EC₅₀ values demonstrated by optimized SBAs such as NVR 3-778 (EC₅₀ = 0.40–0.73 μM) and AB-423 (EC₅₀ = 0.08–0.27 μM) [2][3].

Regioisomeric Selectivity Profiling: Tool Compound for Discriminating 4-Sulfamoyl vs. 3-Sulfamoyl Pharmacological Signatures

The 4-sulfamoylbenzamide scaffold (as in 3-methyl-4-sulfamoylbenzamide) targets a pharmacological space distinct from 3-sulfamoylbenzamides [1][2]. 4-Sulfamoylbenzamides are potent carbonic anhydrase inhibitors (hCA II KI = 1.9–7.0 nM for optimized derivatives) and form the core of the HBV CAM SBA series [1][3]. In contrast, 3-sulfamoylbenzamides have been optimized as ROMK potassium channel inhibitors (e.g., PF-06807656, ROMK IC₅₀ = 61 nM) with selectivity over hERG [2]. 3-Methyl-4-sulfamoylbenzamide can serve as a reference tool for profiling the contribution of sulfamoyl positional isomerism to target selectivity, off-target liability (especially CA inhibition), and physicochemical properties within integrated drug discovery programs.

Continuous-Flow Library Synthesis: Building Block for Medium-Throughput m-Sulfamoylbenzamide Analogue Production

The validated continuous-flow synthetic methodology for m-sulfamoylbenzamide analogues, which achieved 65–99% yields across 15 diverse analogues using catalyst-free, chemoselective conditions, provides a scalable platform for generating compound libraries [1]. 3-Methyl-4-sulfamoylbenzamide or its immediate synthetic precursors (e.g., 3-methyl-4-sulfamoylbenzoic acid) can be incorporated as building blocks into this flow chemistry workflow, enabling rapid analogue generation for SAR exploration. The continuous-flow approach offers advantages in reproducibility, selectivity at elevated temperatures, and throughput compared to traditional batch methods, making it suitable for medium-throughput screening library production in industrial medicinal chemistry settings [1].

Analytical Reference Standard and Impurity Profiling: High-Purity Material for Method Development

With ISO-certified material available at ≥97% purity [1], 3-methyl-4-sulfamoylbenzamide is suitable for use as an analytical reference standard in HPLC method development, impurity profiling, and quality control workflows within pharmaceutical R&D. The compound's well-defined molecular characteristics (MW 214.24, C₈H₁₀N₂O₃S) and the availability of high-purity material from certified suppliers reduce the need for in-house repurification and provide documented traceability, which is essential for GLP-compliant analytical development [1].

Application
Selection Property
Validation Focus
HBV CAM Lead Generation
Primary amide pharmacophore retained
HBV replication assay context; capsid assembly endpoint
Regioisomeric Selectivity Profiling
4-sulfamoyl vs. 3-sulfamoyl positional isomer
CA inhibition vs. ROMK inhibition selectivity
Continuous-Flow Library Synthesis
m-Sulfamoylbenzamide scaffold compatibility
Reproducibility and yield consistency
Analytical Reference Standard
High purity (≥97%) and documented CoA
HPLC method development; impurity profiling
Quote Request

Request a Quote for 3-Methyl-4-sulfamoylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.